

An In-depth Technical Guide to 4-(Chloromethyl)benzyl alcohol

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Compound of Interest

Compound Name: 4-(Chloromethyl)benzyl alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Chloromethyl)benzyl alcohol**, a versatile bifunctional organic compound. Its unique structure, featuring both a reactive benzylic chloride and a primary alcohol, makes it a valuable intermediate in various synthetic applications, including the development of pharmaceuticals and advanced materials.

Core Molecular and Physical Properties

4-(Chloromethyl)benzyl alcohol, with the IUPAC name [4-(chloromethyl)phenyl]methanol, is a para-substituted aromatic compound. The presence of both a hydroxymethyl and a chloromethyl group allows for selective chemical modifications at two distinct sites.

Property	Value
Molecular Formula	C ₈ H ₉ ClO[1][2]
Molecular Weight	156.61 g/mol [1][2]
CAS Number	16473-35-1
Appearance	White to off-white crystalline solid
Melting Point	58-60 °C
Boiling Point	276 °C
InChI Key	OGALXJIOJZXBBP-UHFFFAOYSA-N
SMILES	C1=CC(=CC=C1CO)CCl[1]

Experimental Protocols

A common and efficient method for the synthesis of **4-(Chloromethyl)benzyl alcohol** is the reduction of 4-(chloromethyl)benzoic acid.

Synthesis via Borane-THF Reduction of 4-(Chloromethyl)benzoic Acid[1][2][3]

This procedure details the reduction of the carboxylic acid functional group to a primary alcohol using a borane-tetrahydrofuran complex.

Materials:

- 4-(Chloromethyl)benzoic acid
- Anhydrous Tetrahydrofuran (THF)
- 1M Borane-THF solution
- Methanol
- Hexane
- Ethyl acetate

- Silica gel for column chromatography

Procedure:

- Dissolve 4-(chloromethyl)benzoic acid (e.g., 10 g, 58 mmol) in anhydrous THF (60 mL) in a round-bottom flask under an inert atmosphere.
- Cool the solution in an ice bath.
- Slowly add a 1M solution of borane-THF in THF (e.g., 90 mL, 90 mmol) dropwise to the stirred solution at 20°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol (50 mL) at 0°C to decompose the excess borane.
- Remove the solvents under reduced pressure using a rotary evaporator.
- Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (e.g., starting with a 4:1 ratio and moving to 3:1) to yield **4-(Chloromethyl)benzyl alcohol** as a colorless solid.

Synthetic Applications and Reaction Pathways

4-(Chloromethyl)benzyl alcohol is a key building block in the synthesis of more complex molecules. For example, it serves as a precursor for prodrugs, where the alcohol functionality is modified to enhance properties such as bioavailability.^[1] A straightforward example is its acetylation to form 4-(chloromethyl)benzyl acetate.

Caption: Acetylation of **4-(Chloromethyl)benzyl alcohol**.

This reaction pathway highlights the utility of **4-(Chloromethyl)benzyl alcohol** in modifying the alcohol group while leaving the chloromethyl group available for subsequent reactions, a

common strategy in multi-step organic synthesis. This compound is also a precursor in the synthesis of the stem cell mobilizer, Plerixafor, and various antifungal agents.[1]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com